molecular formula C15H18Cl2N2O8 B3025360 3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate CAS No. 1177277-99-4

3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate

Cat. No. B3025360
CAS RN: 1177277-99-4
M. Wt: 425.2 g/mol
InChI Key: SQJJBIVWLCNGSQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for the compound is 1S/C11H16N2.2C2H2O4/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11;23-1(4)2(5)6/h1-3,5-6,11-13H,4,7-9H2;2(H,3,4)(H,5,6) . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

1. Conductive Polymer Studies

Blinova et al. (2007) investigated the oxidation of aniline and pyrrole to study conductive polymers like polyaniline, revealing the relationship between oxidant-to-monomer ratios and conductivity, which could potentially relate to the study of similar compounds like 3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (Blinova et al., 2007).

2. Microwave-assisted Synthesis

Vargas et al. (2012) reported the microwave-assisted synthesis of pyrrolidine derivatives, which could provide insights into the synthesis processes applicable to compounds like 3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (Vargas et al., 2012).

3. Antioxidant and Acetylcholinesterase Inhibitory Properties

Research by Vargas Méndez and Kouznetsov (2015) on diverse γ-pyridinyl amine derivatives, including pyrrolidine-based compounds, demonstrated significant antioxidant activity and moderate acetylcholinesterase inhibitory properties. This suggests potential biomedical applications for similar compounds (Vargas Méndez & Kouznetsov, 2015).

4. Synthesis of Pyridin-ylmethyl Derivatives

Wang Xiu-jian (2009) synthesized pyridin-ylmethyl derivatives, which could be relevant for understanding the chemical behavior and synthesis routes of similar structures in 3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (Wang Xiu-jian, 2009).

5. Coordination Compounds and Their Applications

Costa et al. (2010) explored the formation of coordination compounds using 1,3,5-triazine-based ligands, including pyridinyl amines. The study could offer insights into the coordination chemistry of analogous compounds like 3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (Costa et al., 2010).

6. Lanthanide Metal-Organic Frameworks for Fluorescence Sensing

Song et al. (2019) developed lanthanide metal-organic frameworks showing selective fluorescence sensing for aniline. This research could indicate potential sensing applications for related compounds like 3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (Song et al., 2019).

7. Pyrrolidines Synthesis in Cycloaddition Reactions

Żmigrodzka et al. (2022) studied the synthesis of pyrrolidines in [3+2] cycloaddition reactions, which is pertinent for understanding the synthesis mechanisms of compounds like 3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (Żmigrodzka et al., 2022).

8. Schiff Base Complexes in Polymerization

Njogu et al. (2017) discussed the synthesis of Schiff base complexes, including pyridinyl aniline derivatives, and their role in polymerization, which could be relevant for understanding the chemical behavior of 3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (Njogu et al., 2017).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

3,5-dichloro-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2.2C2H2O4/c12-8-4-9(13)6-11(5-8)15-7-10-2-1-3-14-10;2*3-1(4)2(5)6/h4-6,10,14-15H,1-3,7H2;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJJBIVWLCNGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC2=CC(=CC(=C2)Cl)Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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